molecular formula C14H20N2O3 B2932460 N'-(4-methoxyphenyl)-N-pentyloxamide CAS No. 861226-07-5

N'-(4-methoxyphenyl)-N-pentyloxamide

Cat. No. B2932460
CAS RN: 861226-07-5
M. Wt: 264.325
InChI Key: YZLOAKPIHTVUKW-UHFFFAOYSA-N
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Description

“N’-(4-methoxyphenyl)-N-pentyloxamide” is a complex organic compound. Based on its name, it likely contains a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a pentyloxamide group .

Scientific Research Applications

Chemopreventive Properties in Cancer

N'-(4-methoxyphenyl)-N-pentyloxamide, a derivative of N-(4-hydroxyphenyl) retinamide, has been explored for its potential in cancer chemoprevention. Studies have highlighted its effectiveness against various forms of cancer, including breast and cervical cancers. A study conducted by (Conley et al., 2000) revealed its synergistic antitumor activity when combined with tamoxifen in preclinical studies. Another research by (Oridate et al., 1997) demonstrated its ability to induce apoptosis in cervical carcinoma cells through the enhancement of reactive oxygen species.

Immunoenhancing Effects

The compound has also been investigated for its immunoenhancing effects. A study by (Villa et al., 1993) showed an increase in natural killer (NK) cell activity in women treated with a derivative of this compound, suggesting a potential mechanism of action in its antineoplastic properties.

Potential in Treating Parasitic Infections

Research into the anthelmintic properties of this compound has revealed its potential in treating parasitic infections. (Silva et al., 2022) discovered that a simplified compound based on this molecule showed promising results against the nematode Toxocara canis, indicating its potential use in novel anthelmintic agents.

Metabolic Studies

Studies have also focused on the metabolism of N-(4-hydroxyphenyl)retinamide, the parent compound of this compound. (Mehta et al., 1998) revealed that its metabolism in breast carcinoma cells and melanoma cell lines could serve as a biomarker for its efficacy.

Biosensor Applications

The potential of this compound in biosensor applications was highlighted by (Karimi-Maleh et al., 2014). They developed a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, illustrating the versatility of this compound in various scientific applications.

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-pentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-10-15-13(17)14(18)16-11-6-8-12(19-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOAKPIHTVUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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